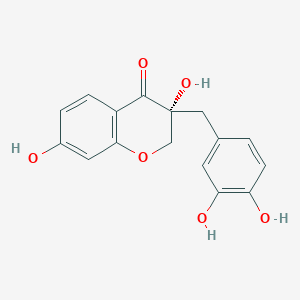

sappanone B

Description

Historical Perspective of Research on Sappanone B and Related Compounds Research into this compound is part of a broader history of investigating natural products from Caesalpinia sappan and the class of homoisoflavanones. C. sappan has a history of use in traditional medicine for various ailments, including inflammation, infections, and cardiovascular issues.nih.govuns.ac.idencyclopedia.pubEarly phytochemical studies of C. sappan identified various bioactive compounds, with brazilin (B1667509) being one of the most notable.mdpi.comAs analytical techniques advanced, other compounds, including homoisoflavanones like sappanone A and this compound, were isolated and characterized.nih.govwikipedia.orgThe study of homoisoflavanones as a class has revealed their presence in a limited number of plant families, predominantly Asparagaceae and Fabaceae, highlighting their chemotaxonomic significance.nih.govresearchgate.netthieme-connect.deresearchgate.netnih.govResearch over the past decades has focused on identifying the diverse structures of naturally occurring homoisoflavanones, elucidating their biosynthetic pathways, and evaluating their pharmacological activities.researchgate.netthieme-connect.denih.govresearchgate.net

Detailed research findings on this compound have indicated several biological activities. It has been shown to exhibit vasorelaxation effects in a concentration-dependent manner. chemfaces.combiocrick.com Studies have also investigated its antimicrobial properties, reporting moderate to weak activity against certain strains of Staphylococcus aureus. chemfaces.combiocrick.com Furthermore, research suggests that this compound can influence inflammatory responses by suppressing the production of proinflammatory cytokines. nih.govencyclopedia.pubmdpi.com Its antioxidant properties, including the ability to scavenge free radicals, have also been noted. smolecule.comontosight.ai

Here is a summary of some reported biological activities of this compound:

| Activity | Description | Reference |

| Vasorelaxation | Exhibits concentration-dependent relaxation in rat thoracic aortic rings. | chemfaces.combiocrick.com |

| Antimicrobial | Shows moderate to weak activity against Staphylococcus aureus. | chemfaces.combiocrick.com |

| Anti-inflammatory | Suppresses the production of proinflammatory cytokines. | nih.govencyclopedia.pub |

| Antioxidant | Demonstrates the ability to scavenge free radicals. | smolecule.comontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(3R)-3-[(3,4-dihydroxyphenyl)methyl]-3,7-dihydroxy-2H-chromen-4-one |

InChI |

InChI=1S/C16H14O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,17-19,21H,7-8H2/t16-/m1/s1 |

InChI Key |

BTLMXNHNFFXBHW-MRXNPFEDSA-N |

SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O |

Isomeric SMILES |

C1[C@@](C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O |

Synonyms |

sappanone B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Sappanone B

Plant Sources and Distribution for Sappanone B Extraction

This compound is primarily found in the heartwood of Caesalpinia sappan L., a plant commonly known as Sappan wood or Indian Redwood. smolecule.comontosight.ainih.govencyclopedia.pub This species is native to Southeast Asia, with its distribution including regions like Malaysia, India, and Indonesia. nih.govencyclopedia.pub The heartwood is the most commonly utilized part of the plant for the extraction of various bioactive compounds, including this compound. smolecule.comontosight.ainih.gov Caesalpinia sappan is a small tree, typically reaching heights of 5–10 meters with a diameter of 15–25 cm. nih.govencyclopedia.pub The tree is typically harvested for its heartwood after 6–12 years of growth. nih.govencyclopedia.pub this compound has also been reported in Biancaea sappan and Biancaea decapetala. nih.gov

Advanced Extraction Techniques for this compound

The efficient recovery of this compound from plant material necessitates the application of various extraction techniques. These methods aim to liberate the compound from the plant matrix using different principles.

Solvent-Assisted Extraction Approaches

Solvent extraction is a fundamental method for isolating this compound from Caesalpinia sappan. This technique involves using appropriate solvents to dissolve the target compound from the plant material. Common solvents employed include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), chloroform, dichloromethane, acetone, and water. nih.govchemfaces.commedchemexpress.comresearchgate.netresearchgate.net

Different solvent-assisted methods have been explored to optimize the extraction yield of bioactive compounds from sappan wood, including this compound. Maceration, a process of soaking the plant material in a solvent, is a basic technique used. smolecule.comnih.govijmrhs.com Studies have shown that maceration with solvents like methanol can yield extracts containing this compound. nih.gov

The choice of solvent significantly impacts the extraction yield and the profile of extracted compounds. Studies have investigated the effectiveness of different solvents and their concentrations. For example, extraction with 99% ethanol has been used to obtain extracts containing this compound. mdpi.com The yield from such an extraction can vary; one study reported an extraction yield of 0.58% (1.16 g from 200 g of dried heartwood) using 99% ethanol. mdpi.com Research also suggests that a 70% ethanol microwave extraction might be more effective for anti-inflammatory actions compared to 70% ethanol heat extraction, indicating the influence of both solvent concentration and extraction method on the biological activity of the extract. mdpi.com

Data on the yield of this compound specifically from different solvent extraction methods can be variable and depends on the specific conditions and plant material used. However, research findings provide insights into the yields of crude extracts and other related compounds.

Example Data Table (Illustrative - based on combined findings):

| Extraction Method | Solvent | Plant Part | Approximate Yield (%) | Notes |

| Maceration | Methanol | Heartwood | Not specified | Contains this compound nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Water | Heartwood | ~3.0% | Optimized at 30°C, 1:5 solid-liquid insightsociety.org |

| Standard Solvent Extraction | 99% Ethanol | Heartwood | 0.58% | Crude extract yield mdpi.com |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol | Heartwood | Not specified | More effective for anti-inflammatory mdpi.com |

| Reflux | 95% Ethanol | Heartwood | Not specified | Used for brazilin (B1667509) extraction phcogj.com |

This table illustrates the type of data that could be compiled from research findings, although specific, directly comparable this compound yields across all methods are not consistently available in the provided snippets.

Mechanically Assisted Extraction Methods

While solvent extraction is predominant, mechanical forces can also assist in the extraction process by increasing the contact surface area between the solvent and the plant material and promoting cell disruption. Techniques like grinding or milling the plant material into a powder before extraction are mechanical steps that enhance the efficiency of subsequent solvent-assisted methods. nih.govencyclopedia.pubinsightsociety.org

Ultrasound-assisted extraction, discussed in the solvent-assisted section, also incorporates a mechanical aspect through the physical vibrations and cavitation generated by ultrasonic waves. nih.govmdpi.com

Other mechanically assisted techniques, such as accelerated solvent extraction (ASE), which uses elevated temperature and pressure to enhance extraction speed and efficiency, can also be applied to sappan wood. While the snippets mention ASE in the context of extracting compounds like brazilin, it is a method applicable to the extraction of various bioactive compounds, potentially including this compound. foodandnutritionjournal.org

Chromatographic and Non-Chromatographic Isolation Strategies for this compound

Following the initial extraction, isolation and purification techniques are crucial to obtain this compound in a pure form. These strategies leverage the physical and chemical properties of this compound to separate it from other compounds present in the crude extract.

Chromatographic methods are widely used for the isolation and purification of this compound and other homoisoflavonoids from Caesalpinia sappan. bjmu.edu.cnresearchgate.netsci-hub.semdpi.comnih.gov These techniques involve separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Common chromatographic techniques employed include:

Silica (B1680970) Gel Column Chromatography: This is a widely used method for separating compounds based on their polarity. This compound and other constituents of sappan wood have been isolated using silica gel chromatography with various solvent systems. researchgate.netbjmu.edu.cn

Sephadex LH-20 Chromatography: This type of gel filtration chromatography is useful for separating phenolic compounds based on their molecular size and aromatic interactions. It has been used in the isolation of chemical constituents from Sappan Lignum, including this compound. bjmu.edu.cn

ODS (Octadecylsilyl) Column Chromatography: ODS, or C18, is a common stationary phase for reversed-phase chromatography, which separates compounds based on their hydrophobicity. This technique is effective for the purification of relatively polar compounds like this compound. bjmu.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separation. Preparative HPLC is frequently used for the final purification of this compound to obtain high purity. researchgate.netresearchgate.netrsc.org Different mobile phase systems, such as acetonitrile-water or methanol-water, often with the addition of a small percentage of acid (e.g., formic acid), are used for the separation of compounds from Caesalpinia sappan extracts by HPLC. mdpi.comphcogj.comrsc.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that does not use a solid stationary phase, thus minimizing irreversible adsorption and sample loss. researchgate.netnih.gov It has been shown to be effective for the separation and enrichment of homoisoflavonoids, including 3-deoxythis compound, from Caesalpinia sappan extracts. researchgate.netmdpi.comnih.gov A study successfully isolated 8 mg of 3-deoxythis compound with 97% purity from 120 mg of an ethyl acetate extracted fraction using HSCCC with a chloroform-methanol-water solvent system. nih.gov

Non-chromatographic isolation strategies might be employed as initial steps before chromatographic purification or for specific applications. These can include techniques like liquid-liquid partitioning, which separates compounds based on their differential solubility in two immiscible solvents. For example, partitioning with ethyl acetate has been used to fractionate sappan wood extracts, yielding fractions enriched in compounds like this compound. researchgate.netresearchgate.netmdpi.com Crystallization can also be used as a purification step if the compound can form crystals under specific conditions. mdpi.com

The combination of different isolation techniques is often necessary to achieve high purity of this compound. A typical isolation scheme might involve initial solvent extraction, followed by liquid-liquid partitioning, and then a series of chromatographic steps, such as column chromatography (silica gel or Sephadex LH-20) and preparative HPLC or HSCCC, for final purification. researchgate.netbjmu.edu.cnresearchgate.netmdpi.comnih.gov

Detailed research findings often report the purity and yield obtained for this compound using specific isolation protocols.

Example Data Points (Illustrative - based on findings for related compounds and techniques):

Isolation of 8 mg of 3-deoxythis compound with 97% purity from 120 mg ethyl acetate extract using HSCCC. nih.gov

Preparative HPLC used to obtain fractions with single peak purity for compounds from C. sappan extract. rsc.org

These examples highlight the level of detail provided in research regarding the outcomes of isolation procedures.

Chemical Synthesis and Derivatization Studies of Sappanone B

Total Synthesis Approaches for Sappanone B

The total synthesis of this compound has been a subject of interest due to its natural occurrence and biological activities researchgate.net. Approaches to its synthesis often involve the construction of its core 3-hydroxy chromanone structure researchgate.net.

Asymmetric Synthesis Methodologies for (+)-Sappanone B

Asymmetric synthesis methods have been developed to produce (+)-sappanone B with high purity and specific stereochemistry smolecule.com. One such methodology involves enantioselective benzoin (B196080) cyclization researchgate.netacs.orgacs.orgnih.govfigshare.comstorkapp.methieme-connect.comscilit.com. This approach allows for the creation of the chiral center present in (+)-sappanone B researchgate.netacs.org.

Enantioselective Benzoin Cyclization in this compound Synthesis

Enantioselective benzoin cyclization has been successfully applied in the asymmetric synthesis of (+)-sappanone B researchgate.netacs.orgacs.orgnih.govfigshare.comstorkapp.methieme-connect.comscilit.com. This crucial step involves the use of specific catalysts to control the stereochemistry of the newly formed chiral center researchgate.netacs.org. A modified Rovis catalyst in conjunction with triethylamine (B128534) has been reported to facilitate the enantioselective benzoin cyclization of enolizable keto-aldehydes, leading to the synthesis of (+)-sappanone B researchgate.netacs.orgacs.orgnih.govfigshare.comstorkapp.methieme-connect.comscilit.com. This method has shown excellent yield and enantioselectivity in the synthesis of tri-O-methyl this compound, an intermediate in the synthesis of (+)-sappanone B acs.orgacs.org.

Research findings related to enantioselective benzoin cyclization in this compound synthesis highlight the effectiveness of modified chiral triazolium salts. acs.orgacs.org Studies have compared the performance of different catalyst precursors, noting improvements in cyclization yields and enantioselectivities with modified catalysts compared to earlier versions. acs.orgacs.org

An example of a synthesis sequence involves preparing a keto-aldehyde precursor from commercially available starting materials through multiple steps, followed by the crucial benzoin cyclization step catalyzed by a modified triazolium salt. acs.orgacs.org

Structural Modification and Semisynthesis of this compound Derivatives

Structural modification and semisynthesis of this compound derivatives are explored to potentially enhance its biological properties smolecule.commdpi.com. These modifications can involve various chemical reactions typical of flavonoids and related compounds, such as oxidation-reduction reactions, methylation, and condensation reactions smolecule.com. Semisynthesis involves using a naturally occurring compound, like this compound, as a starting material for the synthesis of new derivatives mdpi.com. This approach can lead to compounds with altered or improved activities mdpi.com. For instance, structural changes through semisynthesis have been suggested to potentially potentiate the efficiency of natural products mdpi.com.

Synthetic Routes to Analogues of this compound

Synthetic routes to analogues of this compound are developed to explore compounds with similar structural scaffolds but potentially different or enhanced biological activities rsc.org. Homoisoflavonoids, the class of compounds to which this compound belongs, have attracted significant interest for their synthesis due to their diverse biological behaviors rsc.org. Various synthetic methodologies have been developed for the synthesis of homoisoflavonoids, which can be adapted for the creation of this compound analogues rsc.orgresearchgate.net. These methods include asymmetric synthesis approaches and reactions that construct the core homoisoflavonoid skeleton rsc.orgresearchgate.net.

Pharmacological Investigations and Mechanistic Elucidation of Sappanone B

Anti-Inflammatory Mechanisms of Sappanone B

The anti-inflammatory effects of this compound are attributed to its ability to modulate key processes involved in the inflammatory response. Studies have investigated its influence on cytokine production, crucial signaling pathways like NF-κB and MAPK, and the expression of inflammatory enzymes.

Modulation of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play pivotal roles in initiating and propagating inflammatory cascades. Research indicates that this compound can suppress the production of these pro-inflammatory mediators. Studies on Caesalpinia sappan extract, which contains this compound, have shown a reduction in the expression of TNF-α, IL-1β, and IL-6 in various models of inflammation. frontiersin.orgmdpi.comnih.govpharmrep.orgmdpi.com For instance, in a study involving rats with P. gingivalis-induced gingivitis, sappan wood extract cream reduced the expression of TNF-α, IL-1β, and IL-6. pharmrep.org Similarly, in LPS-stimulated RAW264.7 cells, sappanone A (a related homoisoflavanone also found in C. sappan) significantly downregulated the production of TNF-α and IL-6. nih.govresearchgate.net While direct quantitative data specifically for this compound's effect on these cytokines is less prevalent in the provided results compared to sappanone A or C. sappan extracts, the consistent findings across related compounds and extracts suggest a similar modulatory effect for this compound.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Activation

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a central regulator of inflammatory gene expression. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. uns.ac.id Several studies highlight the inhibitory effect of Caesalpinia sappan compounds, including sappanones, on the NF-κB pathway. Sappanone A, for example, has been shown to inhibit NF-κB activation by suppressing the phosphorylation of the p65 subunit and the degradation of IκBα, the inhibitor of NF-κB. researchgate.netmedchemexpress.comnih.govnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes. uns.ac.idnih.gov While direct studies focusing solely on this compound's impact on NF-κB are limited in the provided results, the strong evidence for sappanone A and C. sappan extracts suggests that NF-κB inhibition is likely a key mechanism underlying this compound's anti-inflammatory activity. mdpi.comnih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also critical in regulating inflammatory responses by mediating signals from cell surface receptors to the nucleus, influencing the production of inflammatory mediators. nih.gov Research on Caesalpinia sappan extract suggests an involvement of MAPK pathways in its anti-inflammatory effects. nih.govmdpi.com For instance, studies on sappanone A indicate that it can modulate MAPK pathways, such as p38 MAPK, which is linked to the activation of Nrf2 and subsequent anti-inflammatory effects. researchgate.net Another study on C. sappan extract showed regulation of the ERK-MAPK pathway in human nasal epithelial cells. nih.gov While the direct regulatory effects of this compound specifically on MAPK pathways are not explicitly detailed in the provided search results, the modulation of these pathways by related compounds and extracts from C. sappan suggests that this could be another mechanism contributing to this compound's anti-inflammatory properties.

Suppression of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are enzymes that produce key inflammatory mediators, nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively. uns.ac.id The suppression of iNOS and COX-2 expression is a common mechanism for anti-inflammatory agents. Studies on Caesalpinia sappan and its components have demonstrated the inhibition of both iNOS and COX-2. frontiersin.orgmdpi.comresearchgate.netuns.ac.idnih.gov Sappanone A, for example, has been shown to suppress the expression of iNOS and COX-2 in LPS-stimulated macrophages and IL-1β-stimulated chondrocytes, leading to reduced production of NO and PGE2. researchgate.netnih.gov Caesalpinia sappan extracts have also been reported to limit NO production and decrease iNOS and COX-2 protein expression. uns.ac.id These findings strongly suggest that this compound likely contributes to the inhibition of iNOS and COX-2 expression, thereby reducing the production of NO and PGE2 and contributing to its anti-inflammatory effects.

Here is a table summarizing some findings related to the inhibition of iNOS and COX-2 by C. sappan components:

| Compound/Extract | Model System | Effect on iNOS Expression | Effect on COX-2 Expression | Source |

| Sappanone A | LPS-stimulated RAW264.7 cells | Suppressed | Suppressed | researchgate.net |

| Sappanone A | IL-1β-stimulated chondrocytes | Decreased mRNA and protein | Decreased mRNA and protein | nih.gov |

| C. sappan ethanolic extract | LPS/IFNγ-co-stimulated RAW264.7 cells | Suppressed NO production | Inhibited production | frontiersin.orgnih.gov |

| C. sappan extract | HT-29 and HCT116 cells | Not specified | Potent inhibition | frontiersin.orgnih.gov |

Influence on Macrophage Polarization and Inflammatory Responses

Macrophages are key immune cells that exhibit plasticity, polarizing into different functional phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 macrophages. Modulating macrophage polarization is a therapeutic strategy for inflammatory diseases. Research indicates that sappanone A can influence macrophage polarization. Studies have shown that sappanone A can inhibit M1 polarization of macrophages and promote M2 polarization, which contributes to reducing inflammation. nih.govmdpi.comnih.gov For instance, in a study on liver fibrosis, sappanone A treatment downregulated M1 macrophage markers (CD86 and iNOS) and upregulated M2 macrophage markers (CD163, IL-10, and Arg1). nih.gov This shift in polarization contributes to a less pro-inflammatory environment. While direct evidence for this compound's specific effect on macrophage polarization is not explicitly detailed in the provided results, the observed effects of sappanone A suggest that this could be a shared mechanism among Caesalpinia sappan homoisoflavanones.

Antioxidant Mechanisms of this compound

Oxidative stress is closely linked to inflammation, and compounds with antioxidant properties can mitigate inflammatory responses. This compound, like other components of Caesalpinia sappan, has demonstrated antioxidant activity. ontosight.aipharmrep.orgsemanticscholar.orguns.ac.id This activity is mediated through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the modulation of antioxidant defense systems.

| Compound/Extract | Antioxidant Mechanism/Marker | Effect | Source |

| Sappanone A | Oxidative stress markers (MDA, MPO) | Inhibition of production | nih.govfrontiersin.org |

| Sappanone A | Antioxidant enzymes (SOD, GSH-Px) | Enhancement of activity | nih.govfrontiersin.org |

| Sappanone A | Nrf2 signaling pathway | Activation, leading to upregulation of antioxidant enzymes | researchgate.netmedchemexpress.comfrontiersin.org |

| Sappanone A | Fe3+ reduction, Fe2+ complexation | Excellent antioxidant activity | medchemexpress.com |

| C. sappan extract | Reactive oxygen species (ROS) via SOD, GPx, CAT markers | Lowering of levels | semanticscholar.orguns.ac.id |

| C. sappan extract/brazilin (B1667509) | Activation of glutathione (B108866) peroxidase 7 (GPX7) | Reduced reactive oxygen species production | pharmrep.org |

Free Radical Scavenging Activities

Sappan wood extract, which contains compounds like this compound, has demonstrated potent antioxidant activity in vitro, including the capacity to scavenge free radicals. This activity is thought to be mediated by various processes, such as the prevention of chain initiation, binding of transition metal ion catalysts, prevention of hydrogen separation, breakdown of peroxides, and the scavenging of free radicals. Brazilein (B1663177), another compound from C. sappan, has shown significant free radical scavenging activity compared to other compounds like sappanchalcone (B1681444), protosappanin B, and protosappanin C.

Reduction of Reactive Oxygen Species (ROS) Generation

Sappanone A, a related compound also found in C. sappan, has been shown to reduce the levels of reactive oxygen species (ROS). Reducing ROS levels helps prevent the development of oxidative stress, which can cause cell damage. Studies have indicated that C. sappan extract can lower ROS levels via markers such as SOD, GPx, or CAT.

Activation of Antioxidant Enzyme Systems (e.g., SOD, GPx, CAT)

Sappanone A has been shown to enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). These enzymes play crucial roles in the body's defense against oxidative stress. SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide, while CAT and GPx reduce hydrogen peroxide to water. Increased levels of the antioxidant enzyme SOD have been linked to sappanone A's ability to decrease the generation of ROS and malondialdehyde (MDA).

Crosstalk with Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 signaling pathway is a key regulator of cellular antioxidant defenses. Research indicates that sappanone A can activate the Nrf2 pathway. This activation can lead to the upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are involved in the antioxidant response. Sappanone A has been shown to induce Nrf2 nuclear accumulation and enhance its transcriptional activity. This interaction with the Nrf2 pathway is considered a significant mechanism by which sappanone A exerts its antioxidant effects. While the search results primarily discuss Sappanone A's interaction with Nrf2, this compound is structurally related and also present in C. sappan, suggesting potential similar mechanisms, although direct evidence for this compound in the provided results is less prominent regarding Nrf2 activation specifically. However, C. sappan extract and Sappanone have been reported to upregulate Nrf2.

Anti-Tumor and Anti-Cancer Mechanisms of this compound

This compound has been identified as having anti-tumor properties. Extracts from C. sappan, containing compounds like this compound, have shown notable selectivity against various cancer cell lines.

Inhibition of Cancer Cell Proliferation

Protosappanin B, a related compound also found in C. sappan, has been shown to inhibit the proliferation of human bladder cancer cells (T24 and 5637) and colon cancer cell lines (HCT-116 and SW-480) in a concentration-dependent manner. While direct data on this compound's effect on proliferation is less detailed in the provided snippets, the general anti-tumor classification and the effects of related compounds suggest this as a potential mechanism. C. sappan extract has been shown to inhibit cell proliferation in human colorectal cancer cell lines, including HCT 116, KM12SM, HT-29, and COLO 205.

Induction of Apoptosis and Cell Cycle Arrest

Protosappanin B has been demonstrated to promote apoptosis in human bladder cancer cells (T24 and 5637) in a concentration-dependent manner. It also caused G1 phase cell cycle arrest in these cells. This suggests that interference with cell cycle regulation, preventing the G1-to-S transition, may be a mechanism for its anti-tumor effect. C. sappan extract has been shown to induce apoptosis via caspase 3/7 activation in colorectal cancer cells. The extract also altered the expression of cell cycle regulatory proteins, decreasing levels of cyclin D1, CDK2, and XIAP, while increasing p21 and p27. These findings indicate that C. sappan extract can inhibit cell cycle progression by modulating proteins involved in cell cycle checkpoints and apoptosis inhibition.

Data Table: Effects of Protosappanin B on Bladder Cancer Cells

Based on the research findings, the following table summarizes the effects of Protosappanin B on T24 and 5637 bladder cancer cells:

| Cell Line | Effect on Proliferation | Effect on Apoptosis (Concentration-Dependent) | Cell Cycle Arrest | IC50 (µg/mL) - Proliferation Inhibition (48h) |

| T24 | Inhibition (concentration-dependent) | Increased | G1 Phase | 82.78 |

| 5637 | Inhibition (concentration-dependent) | Increased | G1 Phase | 113.79 |

Note: This table is generated based on the data presented in the text and is not interactive.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but related compounds are mentioned. Further search needed for this compound CID. |

| Sappanone A | 102067-84-5 |

| Brazilin | 474-07-7 |

| Brazilein | Not explicitly found in search results. |

| Protosappanin B | 102036-29-3 |

| Sappanchalcone | Not explicitly found in search results. |

| 3-Deoxysappanchalcone | 112408-67-0 |

| Hematoxylin | 517-28-2 |

| Butein | Not explicitly found in search results. |

| Quercetin | Not explicitly found in search results. |

| Episappanol | 111254-18-3 |

| Protosappanin A | 102036-28-2 |

| Deoxythis compound | Not explicitly found in search results. |

Free Radical Scavenging Activities

Sappan wood extract, which contains compounds like this compound, has demonstrated potent antioxidant activity in vitro, including the capacity to scavenge free radicals.. This activity is thought to be mediated by various processes, such as the prevention of chain initiation, binding of transition metal ion catalysts, prevention of hydrogen separation, breakdown of peroxides, and the scavenging of free radicals.. Brazilein, another compound from C. sappan, has shown significant free radical scavenging activity compared to other compounds such as sappanchalcone, protosappanin B, and protosappanin C..

Reduction of Reactive Oxygen Species (ROS) Generation

Oxidative stress triggered by excessive reactive oxygen species (ROS) is considered an essential initiator for various pathological states, including myocardial ischemia reperfusion injury (MIRI).. Sappanone A, a related compound also found in C. sappan, has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in ischemic myocardium.. Reducing ROS levels helps prevent the development of oxidative stress, which can cause cell damage.. Studies have indicated that C. sappan extract can lower reactive oxygen species levels via markers such as SOD, GPx, or CAT..

Activation of Antioxidant Enzyme Systems (e.g., SOD, GPx, CAT)

The main enzymatic protectors against oxidative stress are superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).. Sappanone A has been shown to enhance the activities of antioxidant enzymes such as SOD and GSH-Px in ischemic myocardium.. Increased levels of the antioxidant enzyme SOD have been linked to sappanone A's ability to decrease the generation of ROS and MDA.. CAT is responsible for the detoxification of high exogenous and endogenous H₂O₂ concentrations, whereas GPx is involved in the removal of low endogenous H₂O₂ concentrations..

Crosstalk with Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

Nuclear factor E2-associated factor 2 (Nrf2) acts as a key modulator to preserve the redox balance and control the transcriptional expression of downstream antioxidant enzymes.. Research indicates that sappanone A can activate the Nrf2 pathway.. This activation can lead to the upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are involved in the antioxidant response.. Sappanone A has been shown to induce Nrf2 nuclear accumulation and enhance its transcriptional activity.. This interaction with the Nrf2 pathway is considered a significant mechanism by which sappanone A exerts its antioxidant effects.. While the search results primarily discuss Sappanone A's interaction with Nrf2, C. sappan extract and Sappanone have been reported to upregulate Nrf2..

Anti-Tumor and Anti-Cancer Mechanisms of this compound

This compound has been identified as having anti-tumor properties.. Extracts from C. sappan, containing compounds like this compound, have shown notable selectivity against various cancer cell lines, predominantly through the activation of apoptotic pathways..

Inhibition of Cancer Cell Proliferation

Protosappanin B, a related compound also found in C. sappan, has been shown to inhibit the proliferation of human bladder cancer cells (T24 and 5637) and colon cancer cell lines (HCT-116 and SW-480) in a concentration-dependent manner.. C. sappan extract has been shown to inhibit cell proliferation in human colorectal cancer cell lines, including HCT 116, KM12SM, HT-29, and COLO 205.. Protosappanin B effectively inhibited the viability and migration of SW620 cells..

Induction of Apoptosis and Cell Cycle Arrest

Protosappanin B has been demonstrated to promote apoptosis in human bladder cancer cells (T24 and 5637) in a concentration-dependent manner.. It also caused G1 phase cell cycle arrest in these cells.. This suggests that interference with cell cycle regulation, preventing the G1-to-S transition, may be a mechanism for its anti-tumor effect.. C. sappan extract has been shown to induce apoptosis via caspase 3/7 activation in colorectal cancer cells.. The extract also altered the expression of cell cycle regulatory proteins, decreasing levels of XIAP, cyclin D1, and CDK2, while increasing p21 and p27.. These findings indicate that C. sappan extract could inhibit cell cycle progression by modulating proteins involved in cell cycle checkpoints and apoptosis inhibition.. Protosappanin B induced apoptosis in SW620 cells..

Data Table: Effects of Protosappanin B on Bladder Cancer Cells

Based on the research findings, the following table summarizes the effects of Protosappanin B on T24 and 5637 bladder cancer cells:

| Cell Line | Effect on Proliferation | Effect on Apoptosis (Concentration-Dependent) | Cell Cycle Arrest | IC50 (µg/mL) - Proliferation Inhibition (48h) |

| T24 | Inhibition (concentration-dependent) | Increased | G1 Phase | 82.78 |

| 5637 | Inhibition (concentration-dependent) | Increased | G1 Phase | 113.79 |

Note: This table is generated based on the data presented in the text and is not interactive.

Modulation of Apoptosis-Related Signaling Pathways (e.g., Caspase Activation, p53 Pathway)

Investigations into the effects of Caesalpinia sappan extracts and isolated compounds, including this compound, have indicated an involvement in modulating apoptosis, a programmed cell death process crucial for various physiological and pathological conditions. Apoptosis is primarily mediated by two major pathways: the intrinsic pathway, regulated by Bcl-2 family proteins, and the extrinsic pathway, initiated by death receptor ligands. nih.gov Intracellular proteases known as caspases are critical for the initiation and execution of apoptosis, divided into initiator caspases (caspase 8, 9, and 10) and effector caspases (caspase 3, 6, and 7). nih.gov Activation of caspase-9 typically indicates the intrinsic pathway, while caspase-8 activation signifies the extrinsic pathway. nih.gov

Studies on compounds from C. sappan, such as sappanchalcone, have shown the ability to induce apoptosis in cancer cells by activating the caspase signaling cascade. researchgate.net Specifically, sappanchalcone has been reported to trigger phosphorylation of p53, a tumor suppressor protein involved in the activation of caspases and increased expression of Bax, a pro-apoptotic protein. researchgate.netfrontiersin.org The p53 pathway is a significant regulator of tumor cell cycle arrest, apoptosis, and DNA repair. frontiersin.org Activation of p53 can lead to increased expression of downstream effector molecules like p21 and Bax. frontiersin.org While direct studies specifically detailing this compound's isolated effects on caspase activation and the p53 pathway are less prevalent in the provided results compared to other C. sappan compounds like sappanone A or sappanchalcone, the observed pro-apoptotic effects of related compounds from the same plant source suggest a potential for this compound to also influence these pathways. nih.govresearchgate.netfrontiersin.org For instance, sappanone A has been shown to disrupt the Bax/Bcl-2 balance and activate mitochondrial pathway-mediated apoptosis through caspases in lung cancer cells. ijbs.com

Impact on PI3K/AKT and STAT3 Signaling Cascades

The PI3K/AKT and STAT3 signaling pathways are critical in regulating various cellular processes, including cell survival, proliferation, and apoptosis. mdpi.comfrontiersin.org The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is known to be involved in cell apoptosis, with its activation typically blocking apoptosis by inhibiting pro-apoptotic gene expression and promoting anti-apoptotic gene expression. nih.gov The STAT3 pathway is also implicated in promoting cell survival. frontiersin.org

Research on Caesalpinia sappan extract (CSE) has indicated its capability to modulate these critical signaling pathways. CSE has been shown to inhibit cell proliferation and induce apoptosis in human colorectal cancer cell lines, with Western blot analyses confirming the modulation of STAT3 and AKT pathways. mdpi.com These findings suggest that CSE modulates apoptosis and cell cycle regulation by influencing the STAT3 and AKT pathways, potentially promoting anticancer effects through a combination of signaling alterations. mdpi.com

While studies specifically on this compound's direct impact on PI3K/AKT and STAT3 signaling are limited in the provided results, research on sappanone A, a related compound from C. sappan, provides insights into how such compounds can interact with these pathways. Sappanone A has been demonstrated to activate the PI3K/AKT/GSK-3β signaling pathway, which is associated with inhibiting mitochondrial apoptosis. frontiersin.orgnih.govportlandpress.com This activation was shown to mitigate cardiomyocyte injury and apoptosis induced by hypoxia/reoxygenation. nih.govportlandpress.com However, sappanone A did not appear to affect the STAT3 pathway in cardiomyocytes. frontiersin.orgportlandpress.com Given the structural similarities and common origin, these findings on sappanone A suggest that this compound may also interact with the PI3K/AKT pathway, although further specific studies on this compound are needed to confirm this.

Exploration of Ferroptosis Induction by this compound

Ferroptosis is a recently identified form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.gov It has emerged as a potential strategy in cancer therapy. nih.gov

While the provided search results primarily discuss the induction of ferroptosis by sappanone A, a related compound from C. sappan, these studies offer a framework for understanding how this compound might also influence this pathway. Sappanone A has been shown to induce ferroptosis in hepatocellular carcinoma (HCC) cells by increasing Fe2+ accumulation, reactive oxygen species (ROS) levels, and lipid peroxidation. nih.gov This effect was found to be mediated through the regulation of the NRF2/xCT/GPX4 axis. nih.govfrontiersin.org The NRF2/xCT/GPX4 pathway plays a crucial role in regulating cellular defense against oxidative stress and ferroptosis. nih.govfrontiersin.org Specifically, sappanone A was shown to enhance ferroptosis via the NRF2/cystine-glutamate antiporter (xCT)/glutathione peroxidase 4 (GPX4) pathway. frontiersin.org It also affected mitochondrial morphology and structure, and regulated programmed cell death through Nrf-2-mediated mitochondrial unfolded protein response and multi-pathway mitophagy. nih.govresearchgate.net

The strong binding affinity observed between Nrf-2 and sappanone A suggests that Nrf-2 may be a critical target for the therapeutic effects related to ferroptosis induction. nih.gov Given the close relationship between sappanone A and this compound, it is plausible that this compound could also influence ferroptosis through similar mechanisms involving oxidative stress and the NRF2/xCT/GPX4 axis, but this requires dedicated investigation.

Antimicrobial Activities and Mechanisms of this compound

Caesalpinia sappan extracts and compounds, including this compound, have demonstrated antimicrobial properties against various microorganisms. ontosight.aifrontiersin.org

Effects on Bacterial Growth and Viability

Ethanolic extracts from B. sappan heartwood have shown antibacterial activity against bacteria isolated from subclinical mastitis in dairy goats, including coagulase-negative staphylococci (CoNS) and Staphylococcus aureus. cabidigitallibrary.org The minimum inhibitory concentration (MIC) range for these extracts against isolated CoNS was 0.125-4 mg/ml, and against S. aureus was 0.125-1 mg/ml. cabidigitallibrary.org Another study reported that the MIC of B. sappan ethanolic extracts against S. aureus isolated from human wounds was higher (0.156-10 mg/ml). cabidigitallibrary.org

Various extracts from C. sappan heartwood have displayed potent antibacterial activity against several pathogenic bacteria, including S. aureus, Staphylococcus epidermidis, and Propionibacterium acnes. frontiersin.orgresearchgate.net A 70% ethanol (B145695) extract was particularly effective, completely inhibiting 100% of tested pathogens at a concentration of 200 μg/mL after 24 hours. frontiersin.org

While these studies highlight the antimicrobial potential of C. sappan extracts, which contain this compound, specific data on the MIC and effects of isolated this compound on bacterial growth and viability were not explicitly detailed in the provided search results. However, the presence of this compound in these active extracts suggests its potential contribution to the observed antimicrobial effects.

Mechanism of Action Against Specific Pathogens (e.g., S. aureus)

The mechanisms by which Caesalpinia sappan compounds exert antimicrobial effects can vary. Some compounds, such as terpenoids found in sappan wood extract, are known to damage the integrity of the bacterial cell wall by altering membrane permeability, leading to cell lysis and leakage of cellular components. tjnpr.org Terpenoids can also inhibit essential biosynthetic pathways for bacterial growth, including enzymes involved in protein synthesis and DNA replication, such as NADH dehydrogenase. tjnpr.org

Brazilin, a major active ingredient in sappan heartwood, has shown bactericidal effects by inhibiting DNA and protein synthesis. cabidigitallibrary.org Protosappanins A and B have also been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Methanolic extract of C. sappan has shown potential to restore the effectiveness of β-lactam antibiotics against MRSA. researchgate.net

While the provided information details mechanisms of action for other compounds from C. sappan, the specific mechanism of action of isolated this compound against pathogens like S. aureus is not explicitly described. However, given its presence in extracts with demonstrated activity against S. aureus, future research may elucidate its specific molecular targets and mechanisms.

Enzyme Modulation by this compound

The modulation of enzyme activity is a key mechanism by which many bioactive compounds exert their pharmacological effects. While the provided search results offer limited direct information on this compound's specific enzyme modulation activities, studies on related compounds from Caesalpinia sappan suggest potential areas of influence.

For instance, sappanone A has been identified as a potent phosphodiesterase 4 (PDE4) inhibitor. nih.gov Inhibition of PDE4 is a target for anti-inflammatory effects. nih.gov Sappanone A has also been shown to induce heme oxygenase-1 (HO-1) expression, an enzyme with anti-inflammatory properties, through the activation of Nrf2 via the p38 MAPK pathway. nih.govresearchgate.net Furthermore, extracts of C. sappan have been shown to modulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) production, enzymes involved in inflammatory responses. nih.govfrontiersin.orgresearchgate.net

Xanthine (B1682287) Oxidase Inhibition Studies

This compound has been identified as a compound exhibiting xanthine oxidase (XO) inhibitory activity. nih.govresearchgate.net Xanthine oxidase is an enzyme involved in the metabolism of purines, and its overactivity can lead to the accumulation of uric acid, associated with conditions like gout and cardiovascular diseases. nih.govresearchgate.net Studies on C. sappan extracts and isolated compounds, including this compound, have demonstrated their potential to inhibit this enzyme. nih.govresearchgate.netfrontiersin.org While sappanchalcone, another compound from C. sappan, showed more potent XO inhibitory activity comparable to allopurinol, this compound is among the constituents contributing to this effect. nih.govresearchgate.net

Phosphodiesterase Inhibition (Specific for Sappanone A, a related compound, to indicate scope of research on analogues)

While the primary focus of this article is this compound, it is relevant to note the research conducted on related compounds from Caesalpinia sappan, such as sappanone A. Sappanone A has been identified as a natural phosphodiesterase 4 (PDE4) inhibitor with anti-inflammatory and antioxidant properties. medchemexpress.comnih.govresearchgate.net Studies have shown that sappanone A can inhibit PDE4 enzyme activity and reduce the production of pro-inflammatory cytokines like TNF-α. medchemexpress.comnih.govresearchgate.net This highlights the therapeutic potential of homoisoflavonoids from C. sappan in modulating enzymatic pathways related to inflammation and oxidative stress, providing context for the broader pharmacological investigations within this compound class.

Tyrosinase Activating and Inhibitory Effects

Investigations into the effects of Caesalpinia sappan compounds on tyrosinase, an enzyme involved in melanin (B1238610) synthesis, have revealed varied activities among its constituents. This compound has been shown to have an activating effect on tyrosinase in in vitro assays. henu.edu.cnresearchgate.net In contrast, other compounds isolated from C. sappan, such as protosappanin A and caesalpin J, demonstrated competitive or anticompetitive inhibitory effects on tyrosinase. henu.edu.cnresearchgate.net Furthermore, while some compounds promoted tyrosinase formation in rat serum, this compound specifically inhibited the synthesis of tyrosinase in rat serum in vivo. henu.edu.cnresearchgate.netresearchgate.net These findings suggest a complex interaction between C. sappan compounds and the tyrosinase enzyme, with this compound exhibiting distinct effects compared to some related constituents.

IMPDH2 Inhibition and Neuroinflammatory Modulation

Research has indicated that sappanone A, a related homoisoflavanone, can selectively target and inhibit inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2). pnas.orgnsfc.gov.cnbiorxiv.orgnih.gov IMPDH2 is an enzyme crucial for guanine (B1146940) nucleotide synthesis and plays a key role in immune regulation and inflammatory responses. pnas.orgnsfc.gov.cnnih.gov Studies have shown that sappanone A directly binds to Cysteine residue 140 (Cys140) in IMPDH2, leading to its inactivation and subsequent suppression of neuroinflammatory responses. pnas.orgnsfc.gov.cnbiorxiv.orgnih.gov This selective inhibition of IMPDH2 by sappanone A, without significantly affecting the IMPDH1 isoform, suggests a potential mechanism for modulating neuroinflammation with potentially fewer side effects compared to non-selective IMPDH inhibitors. pnas.orgnsfc.gov.cnbiorxiv.orgnih.gov While this research primarily focuses on sappanone A, it provides insight into the potential for related homoisoflavonoids like this compound to interact with similar pathways, warranting further investigation into this compound's specific effects on IMPDH2 and neuroinflammation.

Vascular Effects and Mechanisms of this compound

This compound has demonstrated notable effects on vascular function, specifically exhibiting vasorelaxant properties. chemfaces.combiocrick.comoregonstate.educhemfaces.com Studies using isolated rat thoracic aortic rings have investigated the mechanisms underlying this activity. chemfaces.combiocrick.comoregonstate.educhemfaces.com

Endothelium-Independent Vasorelaxant Actions

Cumulative addition of this compound has been shown to induce acute relaxation in rat thoracic aortic rings in a concentration-dependent manner. chemfaces.combiocrick.comoregonstate.educhemfaces.com Crucially, this vasorelaxant effect was observed in both endothelium-intact and endothelium-denuded rings. chemfaces.combiocrick.comoregonstate.educhemfaces.com This indicates that this compound mediates an endothelium-independent vasodilator action, suggesting its effects are directly on the vascular smooth muscle, rather than requiring the presence and function of the endothelial layer. chemfaces.combiocrick.comchemfaces.com This distinguishes its mechanism from compounds like brazilin, another homoisoflavonoid from C. sappan, which exhibits endothelium-dependent relaxation. chemfaces.combiocrick.comchemfaces.com

Interaction with Nitric Oxide (NO)-cGMP Pathway Signaling

While this compound demonstrates endothelium-independent vasorelaxation, the nitric oxide (NO)-cGMP pathway is a critical signaling route involved in vascular tone regulation. wjgnet.complos.org Although some C. sappan compounds, such as brazilin, have been shown to exert vasorelaxant effects that are diminished by inhibitors of endothelial nitric oxide synthase (eNOS) and soluble guanylate cyclase (sGC), indicating involvement of the NO-cGMP pathway nih.govchemfaces.combiocrick.comoregonstate.educhemfaces.com, the endothelium-independent action of this compound suggests a mechanism that does not primarily rely on this pathway originating from the endothelium. Further research would be needed to fully elucidate if this compound has any direct interactions with components of the NO-cGMP pathway within the vascular smooth muscle itself, independent of endothelial NO production.

Nephroprotective Mechanisms of this compound

Scientific literature specifically detailing the nephroprotective mechanisms of this compound is limited within the scope of the provided information. While Caesalpinia sappan extract and related compounds like Sappanone A have shown nephroprotective effects, the precise mechanisms attributed solely to this compound in renal models require further specific investigation.

Inhibition of Inflammation and Fibrosis in Renal Models

Specific research on the inhibition of inflammation and fibrosis in renal models by this compound was not prominently detailed in the provided search results. Studies on related compounds from Caesalpinia sappan have explored these areas in renal contexts. researchgate.netnih.gov

NF-κB Pathway Involvement in Renal Protection

Direct evidence demonstrating the involvement of the NF-κB pathway in renal protection specifically mediated by this compound was not extensively found in the provided search results. The NF-κB pathway is a known regulator of inflammation and has been implicated in renal diseases, and related compounds have shown modulation of this pathway. researchgate.netnih.govfrontiersin.orgnih.govmdpi.com

Neuroprotective Mechanisms of this compound

Detailed mechanistic insights into the neuroprotective effects of this compound were not a primary focus of the provided search results. While the plant Caesalpinia sappan and other compounds isolated from it have shown neuroprotective potential, specific mechanisms solely attributable to this compound in neural contexts were not extensively described. researchgate.netnih.gov

Mitigation of Neuroinflammation and Oxidative Stress in Neural Cells

Information directly linking this compound to the mitigation of neuroinflammation and oxidative stress specifically in neural cells was not a central theme in the provided search results. Oxidative stress and inflammation are recognized contributors to neurological damage, and related compounds have demonstrated activity against these processes. frontiersin.orgnih.govnih.govphcogj.comresearchgate.net

Modulation of Endoplasmic Reticulum Stress

The modulation of endoplasmic reticulum (ER) stress as a neuroprotective mechanism of this compound was not specifically detailed in the provided information. ER stress has been investigated in the context of neuroprotection for related compounds. frontiersin.orgnih.govnih.govphcogj.com

Other Investigated Biological Activities of this compound (Mechanistic)

Beyond potential roles in kidney and brain protection, this compound has demonstrated several other biological activities supported by some mechanistic understanding. This compound exhibits anti-inflammatory properties, partly through the suppression of pro-inflammatory cytokines. nih.govmdpi.com Mechanistic investigations suggest that this compound can modulate key signaling pathways involved in inflammation, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. smolecule.com this compound also possesses antioxidant properties, contributing to its potential therapeutic effects. ontosight.aismolecule.com Preliminary studies have indicated that this compound may have antimicrobial activity against certain microorganisms. ontosight.aismolecule.comchemfaces.com Furthermore, research has suggested that this compound may have antitumor activity. uns.ac.id Vasorelaxation effects mediated by this compound have also been observed, operating through an endothelium-independent mechanism. chemfaces.com

This compound is a homoisoflavanone compound found in the heartwood of Caesalpinia sappan L. ontosight.aimdpi.com. Research indicates that this compound possesses anti-inflammatory properties ontosight.aimdpi.com.

However, detailed pharmacological investigations and specific mechanistic elucidations focusing solely on this compound's effects in anti-psoriatic and anti-rheumatoid arthritis contexts are limited in the currently available search results. Much of the recent research on homoisoflavanones from Caesalpinia sappan in these areas, including detailed mechanistic studies involving pathways like IL-17 signaling, MMP8 expression, PI3K/AKT/NF-κB, and JAK2/STAT3, is primarily attributed to Sappanone A nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org.

While this compound is recognized for its anti-inflammatory activity ontosight.aimdpi.com, specific data tables or detailed research findings specifically outlining its unique mechanisms against psoriasis or rheumatoid arthritis were not prominently featured in the search results. Further dedicated research is needed to fully elucidate the specific anti-psoriatic and anti-rheumatoid arthritis mechanisms of this compound.

Interaction and Synergistic Effects Research Involving Sappanone B

Synergism of Sappanone B with Other Natural Compounds

Studies have indicated that this compound may exhibit synergistic effects when combined with other natural compounds, particularly in modulating anti-inflammatory pathways. smolecule.com While specific detailed research findings on the synergism of this compound with a wide range of natural compounds are still emerging, the general principle of synergy among the diverse bioactive compounds found in Caesalpinia sappan extract has been recognized. mdpi.com Caesalpinia sappan contains a variety of compounds, including flavonoids, lignans, and phenolic compounds, and the combination of these components may lead to enhanced therapeutic effects compared to individual compounds acting alone. mdpi.com This multi-component nature of natural product extracts, where individual constituents can act on different molecular targets and potentially enhance each other's activities, is a key area of investigation. mdpi.com

Some research has investigated the synergistic effects of Caesalpinia sappan compounds, including this compound, with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains. While brazilin (B1667509) showed significant synergy with aminoglycoside antibiotics, combinations involving brazilein (B1663177) and this compound showed less potency in this specific context. chemfaces.comnih.gov

Combined Effects of this compound with Known Pharmacological Agents

Research into the combined effects of this compound with known pharmacological agents is an area of ongoing investigation. The potential for natural compounds to potentiate the activity of conventional drugs, particularly in areas such as antimicrobial or anticancer therapy, is of significant interest. medrxiv.org

While direct studies specifically detailing the synergistic effects of this compound with a broad range of pharmacological agents were not extensively highlighted in the search results, research on other compounds from Caesalpinia sappan provides some context. For instance, studies have explored the synergistic effect of combining brazilin and brazilein with chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) in cancer cell lines. frontiersin.org These studies suggest that components of Caesalpinia sappan can enhance the cytotoxic activity of conventional chemotherapeutic agents and influence cellular processes like cell cycle arrest and apoptosis. frontiersin.org This indicates a potential for natural compounds from this plant, including this compound, to be investigated for their ability to enhance the efficacy or modulate the effects of pharmacological agents.

The multi-target approach offered by natural products and their components like this compound is considered advantageous in addressing complex diseases, where targeting multiple pathways simultaneously can be more effective than single-target therapies. mdpi.com Future research is needed to fully explore the potential synergistic interactions of this compound with specific pharmacological agents and to elucidate the underlying mechanisms of these combined effects.

Structure Activity Relationship Sar Studies of Sappanone B and Its Analogues

Correlating Structural Motifs with Biological Activities of Sappanone B

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological activity and how modifications to these parts affect that activity. For this compound, its homoisoflavanone structure provides several key regions for investigation: the chromanone backbone, the benzyl (B1604629) group attached at the C-3 position, and the various hydroxyl and potentially methoxyl groups present. ontosight.aismolecule.com

Preliminary SAR analysis on related compounds, such as thiazoles bearing amide, has shown that the presence and position of functional groups significantly influence potency against targets like influenza neuraminidase (NA). researchgate.net Specifically, a mono-hydroxyl group at the 4-position on the phenyl ring was found to be more effective than other electron-releasing or electron-withdrawing groups in some contexts. researchgate.net While this study focused on thiazole (B1198619) derivatives, it highlights the general principle of how subtle structural changes impact biological activity, a principle directly applicable to understanding this compound's SAR.

Studies on other flavonoids and chromanone derivatives provide further context for the potential SAR of this compound. For instance, modifications to the chromanone ring (A-ring) and the phenyl group (B-ring) of 3-benzylidene-4-chromanones have revealed interesting SAR for antioxidant and α-glucosidase inhibitory activities. jst.go.jp

Influence of Chromanone Backbone Modifications on Activity

The chromanone backbone forms the core of the this compound structure. smolecule.com Modifications to this bicyclic system can potentially alter the molecule's shape, electronic distribution, and interaction with biological targets. While specific detailed studies solely focused on extensive chromanone backbone modifications of this compound were not extensively found in the search results, research on related chroman-4-one derivatives provides insights.

For example, studies on 3-benzylidene-4-chromanone (B8775485) derivatives have shown that substitutions on the chromanone ring can play a crucial role in their biological activity, such as acetyl-CoA carboxylase (ACC) inhibitory activity. researchgate.net The SAR study of these derivatives revealed that substitution at the 6-position of the chromanone ring was particularly important for ACC inhibitory activity. researchgate.net Although this compound is a homoisoflavanone with a slightly different structure than the 3-benzylidene-4-chromanones discussed, the importance of substitutions on the chromanone core for biological activity is a relevant consideration for this compound as well.

Another related compound, sappanone A, which is a homoisoflavonoid with an α,β-unsaturated carbonyl group in the A-ring, showed higher neuraminidase inhibitory activity compared to the saturated this compound. researchgate.net This suggests that the presence or absence of unsaturation in the chromanone-like A-ring can significantly influence biological activity, at least in the context of neuraminidase inhibition. researchgate.net

Role of Hydroxyl and Methylation Patterns on Biological Effects

This compound possesses several hydroxyl groups. smolecule.comnih.gov The position and number of these hydroxyl groups, as well as their potential methylation, are known to significantly impact the biological activities of flavonoids and related compounds. japsonline.comnih.gov

Research on other natural products from Caesalpinia sappan has highlighted the importance of hydroxyl groups for activity. For instance, the vicinal hydroxyl moiety was identified as essential for the anti-HIV-1 integrase activity of sappanchalcone (B1681444) and protosappanin A. pharmrep.org This suggests that the presence of adjacent hydroxyl groups on the phenyl ring of this compound could be important for certain activities.

Methylation, the addition of a methyl group, particularly to hydroxyl groups, is a common modification in natural products that can alter their polarity, metabolism, and interaction with targets. nih.govresearchgate.net Studies on methylated derivatives of other flavanones, like naringenin (B18129) and kaempferol, have shown altered activity against epileptic seizures. nih.gov The introduction of hydroxyl groups, conversely, can increase water solubility and antioxidant activity, although the position of the hydroxyl group influences the extent of this effect. nih.gov

While specific detailed SAR data correlating the precise hydroxyl and methylation patterns of this compound with a wide range of its reported activities (antioxidant, anti-inflammatory, antimicrobial, vasorelaxant) were not extensively detailed in the search results, the general principles from related compounds strongly suggest that these functional groups play a critical role. ontosight.aismolecule.combiocrick.comchemfaces.com The presence of hydroxyl groups contributes to the antioxidant activity of flavonoids by enabling free radical scavenging. japsonline.com

A study investigating the vasorelaxant activities of homoisoflavonoids from Caesalpinia sappan compared brazilin (B1667509), (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one, this compound, and 3-deoxythis compound. biocrick.comchemfaces.com This research indicated that this compound and 3-deoxythis compound mediated endothelium-independent vasodilator action, while brazilin elicited endothelium-dependent relaxation potentially via the nitric oxide (NO)-cGMP pathway. biocrick.comchemfaces.com This comparison of compounds with variations in hydroxylation and saturation provides some insight into the structural features influencing vasorelaxant activity.

Preliminary in silico studies on compounds from C. sappan, including this compound, have explored their potential binding to targets like androgen receptors (AR). unpad.ac.id In one such study, this compound showed a favorable binding energy to AR, suggesting potential prostate anticancer activity. unpad.ac.id While this study focused on binding energy, which is related to activity, it did not detail the specific role of individual functional groups in this interaction.

Rational Design of this compound Derivatives Based on SAR

The insights gained from SAR studies on this compound and its analogues provide a foundation for the rational design of new derivatives with potentially improved or targeted biological activities. Rational drug design involves using structural information and SAR data to predict how modifications to a molecule will affect its interaction with a biological target. unpad.ac.idresearchgate.net

Based on SAR, modifications could involve:

Alterations to the chromanone backbone: Introducing or removing double bonds, adding different substituents at various positions (e.g., C-6, C-8) to influence electronic properties or steric hindrance, or modifying the heterocyclic oxygen ring. researchgate.net

Modification of hydroxyl and methylation patterns: Introducing new hydroxyl groups at positions that enhance activity (e.g., vicinal hydroxyls for anti-HIV integrase activity), removing or methylating existing hydroxyl groups to alter polarity, metabolism, or target interaction. nih.govpharmrep.orgresearchgate.net

Modification of the benzyl group: Altering the substitution pattern on the phenyl ring or modifying the methylene (B1212753) linker.

While specific examples of successfully designed and synthesized this compound derivatives with significantly enhanced activity based on explicit SAR of this compound were not prominently featured in the search results, the principles of rational design are being applied to flavonoid and chromanone scaffolds. researchgate.netnih.govresearchgate.net For instance, researchers have designed and synthesized flavonoid derivatives with improved cytotoxic activities based on 3D-QSAR (Quantitative Structure-Activity Relationship) models derived from SAR studies. researchgate.net Similarly, modifications to the chromanone scaffold have led to the development of potent inhibitors for various enzymes. researchgate.net

The in silico study suggesting this compound's potential as an androgen receptor antagonist provides a starting point for rational design in the context of prostate cancer. unpad.ac.id Derivatives could be designed with modifications predicted to enhance binding affinity or improve pharmacokinetic properties based on computational modeling and subsequent in vitro validation.

The comparison of sappanone A and this compound's neuraminidase inhibitory activity suggests that introducing an α,β-unsaturation in the A-ring of this compound might be a rational design strategy to explore for enhancing this specific activity. researchgate.net

Preclinical Studies and Model Systems for Sappanone B Research

In Vitro Cellular Models for Mechanistic Studies

In vitro studies using various cell lines are instrumental in dissecting the cellular and molecular targets of sappanone B. These models allow for controlled environments to investigate specific biological processes.

Macrophage Cell Lines (e.g., RAW264.7)

Research indicates that this compound possesses anti-inflammatory properties, partly demonstrated through its ability to suppress the production of proinflammatory cytokines. nih.govmdpi.com While studies extensively document the anti-inflammatory effects of other Caesalpinia sappan compounds, such as sappanone A, in macrophage cell lines like RAW264.7, specific detailed findings for this compound in this particular cell line are not extensively detailed in the provided search results. frontiersin.orgnih.govmedchemexpress.comfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov

Epithelial and Mesenchymal Cell Lines

Specific detailed studies focusing on the effects of this compound in epithelial and mesenchymal cell lines were not prominently featured in the provided search results. Research on Caesalpinia sappan extracts or other isolated compounds has been conducted in various cell types, including epithelial cells in the context of inflammation, but direct investigations into this compound's effects on these specific cell line categories require further detailed reporting. frontiersin.orgmdpi.com

Cancer Cell Lines (e.g., Colorectal, Prostate)

Investigations into the anticancer potential of compounds from Caesalpinia sappan have included studies on various cancer cell lines. This compound has been reported to have effects on the growth of human prostate cancer cells. nih.govmdpi.com However, detailed research findings specifying the particular prostate cancer cell lines used or the mechanisms involved were not extensively provided in the available sources. Studies on colorectal cancer cell lines have primarily focused on other compounds like sappanchalcone (B1681444) or protosappanin B, or on C. sappan extracts. researchgate.netnih.govmdpi.comwaocp.orginabj.org

Microglial and Neuronal Cell Cultures

While the neuroprotective and anti-neuroinflammatory potential of Caesalpinia sappan extracts and some of its constituents, such as deoxythis compound and sappanone A, have been explored using microglial (e.g., BV-2) and neuronal (e.g., PC12, SH-SY5Y) cell cultures, specific detailed research findings concerning this compound in these particular in vitro models were not extensively present in the provided search results. frontiersin.orgnih.govnih.govresearchgate.netnih.govfrontiersin.orgnih.govu-szeged.hu

Chondrocyte Models

Chondrocyte models, often stimulated with pro-inflammatory cytokines like IL-1β, are utilized to study joint-related disorders such as osteoarthritis. Research has investigated the anti-inflammatory effects of Caesalpinia sappan compounds, including sappanone A, in chondrocytes. nih.govbohrium.comrsc.orgnih.govresearchgate.net However, detailed studies specifically examining the effects of this compound using chondrocyte models were not extensively detailed in the provided search results.

In Vivo Animal Models for Efficacy and Mechanistic Investigations

In vivo studies using animal models are crucial for evaluating the efficacy and further investigating the mechanisms of potential therapeutic compounds in a complex biological system. While Caesalpinia sappan extracts and other constituents have been tested in various animal models related to inflammation, cancer, and other conditions, specific detailed reports on the use of this compound in in vivo animal models for efficacy and mechanistic investigations were not extensively found in the provided search results. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.netmdpi.comfrontiersin.orgrsc.orgnih.govnih.gov

Subject: Information Regarding Preclinical Studies of this compound

This response addresses the request for an article focusing solely on the chemical compound this compound, specifically its preclinical studies in Acute Lung Injury, Diabetic Kidney Disease, Myocardial Ischemia-Reperfusion Injury, and Inflammation-Related Animal Models (Colitis, Arthritis).

Based on the available scientific literature retrieved through the search, detailed preclinical study data focusing solely on this compound in the specific animal models requested (LPS-Induced ALI, STZ-Treated Diabetic Kidney Disease, Myocardial Ischemia-Reperfusion Injury, Colitis, and Arthritis) is not extensively reported in the top search results.

The search results indicate that this compound is a homoisoflavanone found in the heartwood of Caesalpinia sappan L. nih.govmdpi.comontosight.ai. It has been noted for general anti-inflammatory properties, specifically by suppressing the production of proinflammatory cytokines nih.govmdpi.com. Some research also mentions its vasorelaxation effects and moderate to weak antimicrobial activity against certain Staphylococcus aureus strains nih.gov.

However, the majority of detailed preclinical studies in the specified animal models, as highlighted in the search results, pertain to Sappanone A, another bioactive compound isolated from Caesalpinia sappan frontiersin.orgfrontiersin.orgnih.govglpbio.commedchemexpress.comnih.govresearchgate.netnih.govmedchemexpress.comnih.govportlandpress.comresearchgate.netmdpi.comnih.govmdpi.comresearchgate.net. While Sappanone A has shown promising effects in models of acute lung injury, diabetic kidney disease, myocardial ischemia-reperfusion injury, and arthritis, these findings cannot be directly attributed to this compound.

Due to the limited availability of specific preclinical data for this compound in the requested model systems within the search results, a detailed article structured precisely around the provided outline for these specific models cannot be generated at this time based solely on the available information for this compound.

Analytical Methodologies for Sappanone B in Research Settings

Chromatographic Techniques for Detection and Quantification (e.g., LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the separation, detection, and quantification of sappanone B in research studies mdpi.comrsc.org. These techniques are often coupled with mass spectrometry (MS) for enhanced identification and structural elucidation.

LC-MS (Liquid Chromatography-Mass Spectrometry) and UHPLC-MS/MS (tandem mass spectrometry) are powerful tools for analyzing complex mixtures containing this compound. These methods combine the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. UHPLC-QTOF MS/MS, for example, has been employed for the chemical profiling of Caesalpinia sappan extracts, enabling the identification of various compounds, including this compound, based on their detailed chromatographic and mass spectroscopic data mdpi.com. The retention time and mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) are key parameters used for identification.

In one study investigating the chemical components in an ethanol (B145695) extract of C. sappan L., UHPLC-QTOF MS was used. The analysis provided information on the molecular formula of identified compounds based on chromatographic peak information mdpi.com. For this compound, specific mass data, such as the theoretical mass of 286.0841 and observed masses in positive and negative ion modes, along with retention times and characteristic fragment ions, are utilized for its identification within the complex extract matrix mdpi.com.

HPLC has also been used for the isolation and analysis of compounds from C. sappan heartwood. Preparative HPLC with specific solvent systems has been employed to obtain isolated fractions, which are then analyzed rsc.org. Analytical HPLC is used to assess the purity of these isolated fractions rsc.org.

While some studies focus on the analysis of other major compounds in C. sappan, such as brazilin (B1667509), the methodologies employed, like reversed-phase HPLC and LC/MS/MS, are also applicable to the analysis of this compound researchgate.net. A sensitive LC/MS/MS method has been developed and validated for the simultaneous quantification of related compounds like protosappanin B and brazilin in biological matrices, highlighting the capability of this technique for quantitative analysis of C. sappan constituents researchgate.net.

Research findings often include chromatographic data such as retention times and mass spectral information to confirm the presence and contribute to the quantification of this compound in various extracts.

Spectroscopic Methods in this compound Research

Spectroscopic methods provide valuable information about the structure and functional groups of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly used in its characterization.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a fundamental technique for the structural elucidation of isolated this compound mdpi.combjmu.edu.cn. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can determine the arrangement of hydrogen and carbon atoms within the molecule and confirm its structure mdpi.combjmu.edu.cn. For example, ¹³C-NMR data for this compound in acetone-d₆ have been reported, providing characteristic chemical shifts for each carbon atom in the structure mdpi.combjmu.edu.cn. Similarly, ¹H-NMR data provide information on the hydrogen atoms and their environments rsc.orgmdpi.com.